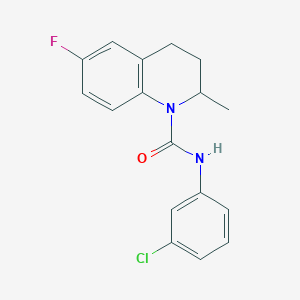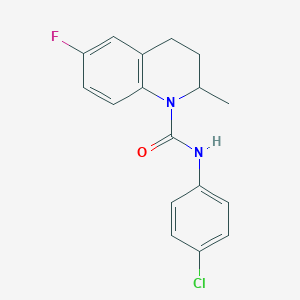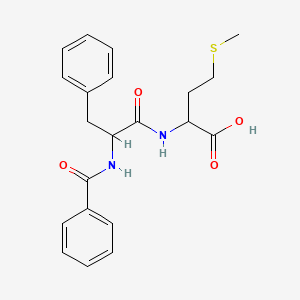
N-(3-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Descripción general
Descripción
N-(3-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CFM-2, is a synthetic compound that has been studied for its potential use as a drug in various scientific research applications.
Mecanismo De Acción
N-(3-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide works by inhibiting the activity of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition has been shown to have neuroprotective effects. This compound has also been shown to inhibit the activity of another enzyme called cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. This compound has also been shown to have anti-cancer effects, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide for lab experiments is its ability to cross the blood-brain barrier, which is important for studying its potential as a neuroprotective agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(3-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, more research is needed to fully understand the anti-cancer effects of this compound and its potential use as a cancer treatment.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied for its potential use as a drug in various scientific research applications. One of the main areas of research has been its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation, which are both implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c1-11-5-6-12-9-14(19)7-8-16(12)21(11)17(22)20-15-4-2-3-13(18)10-15/h2-4,7-11H,5-6H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHIJKZRNRPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC(=CC=C3)Cl)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)
![2-oxo-3-(2-pyridin-2-ylethyl)-1-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3931054.png)
![3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931059.png)
![N-[4-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931067.png)

![2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3931083.png)
![3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenoxypropanamide](/img/structure/B3931099.png)